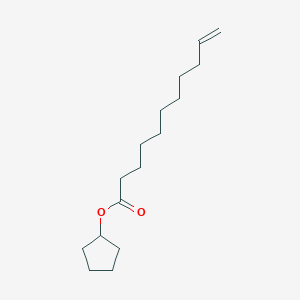
Cyclopentyl undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl undec-10-enoate is an organic compound with the molecular formula C16H28O2. It is an ester formed from cyclopentanol and undec-10-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentyl undec-10-enoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enoic acid with cyclopentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the transesterification of methyl undecenoate with cyclopentanol, catalyzed by titanium tetraisopropoxide. This reaction is carried out under mild conditions, and the product is obtained in high yield .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, is common to facilitate the reaction and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentyl undec-10-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclopentyl undecanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl undec-10-enoic acid.
Reduction: Cyclopentyl undecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentyl undec-10-enoate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of cyclopentyl undec-10-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit the growth of microorganisms by disrupting their cell walls or interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Cyclopentyl undec-10-enoate can be compared with other similar compounds, such as:
Cyclopentyl undecanoate: Similar structure but lacks the double bond, resulting in different chemical reactivity and physical properties.
Cyclopentyl decanoate: Shorter carbon chain, leading to lower molecular weight and different applications.
Cyclopentyl dodecanoate: Longer carbon chain, affecting its solubility and melting point.
This compound is unique due to the presence of the double bond, which imparts specific chemical reactivity and makes it suitable for various applications in synthesis and industry .
Propriétés
Numéro CAS |
5421-51-2 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
cyclopentyl undec-10-enoate |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-14-16(17)18-15-12-10-11-13-15/h2,15H,1,3-14H2 |
Clé InChI |
PEGRHIHUZFQGKX-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)OC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


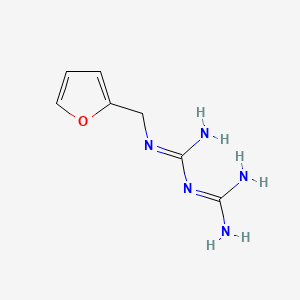
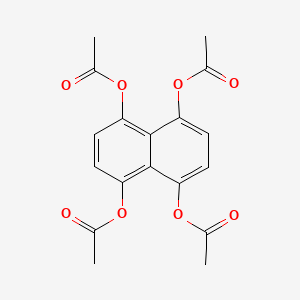
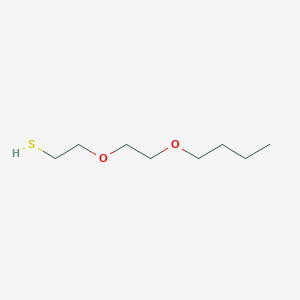
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
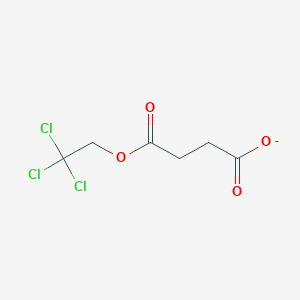
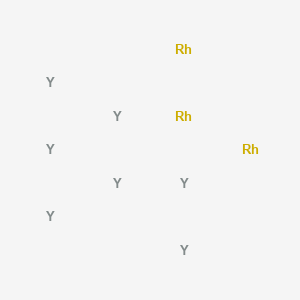
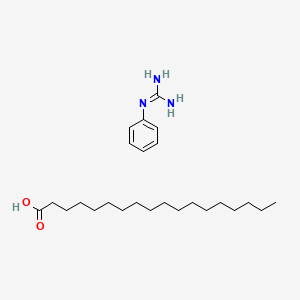

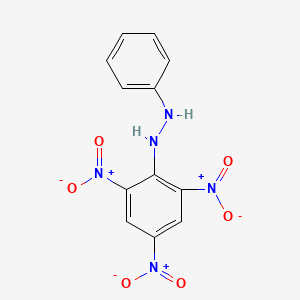

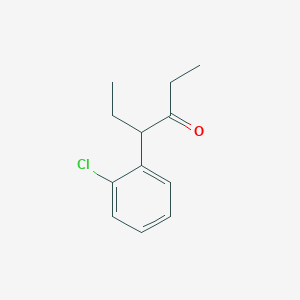
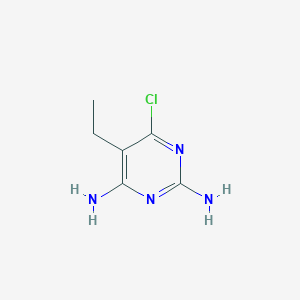
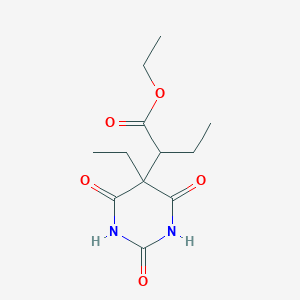
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
